molecular formula C9H11N5O3 B1455231 Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1158429-12-9

Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B1455231
M. Wt: 237.22 g/mol
InChI Key: BUXHMHANKUDLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a chemical compound with the CAS Number: 1158429-12-9 . It has a molecular weight of 237.22 and its IUPAC name is methyl 7-amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C9H11N5O3/c1-16-4-6-12-9-11-3-5(8(15)17-2)7(10)14(9)13-6/h3H,4,10H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 237.22 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Antibacterial Activity

Compounds containing the 1,2,4-triazole ring, similar to the structure of the compound , have been highlighted for their promising antibacterial properties. For example, 1,2,4-triazole and 1,2,4-triazolo[1,5-a]pyrimidine hybrids have shown potential as broad-spectrum antibacterial agents against various clinically significant organisms, including drug-resistant strains. These compounds exert their antibacterial activity through multiple mechanisms, such as inhibiting efflux pumps, DNA gyrase, topoisomerase IV, and other critical bacterial proteins (Li & Zhang, 2021).

Material Science Applications

The chemical versatility of triazole and pyrimidine derivatives extends to material sciences, where they can be used in the synthesis of heat-resistant polymers, fluorescent materials, and ionic liquids. These applications are driven by the unique properties of the 1,2,4-triazole structure, which can enhance the thermal stability and functional diversity of the resulting materials (Nazarov et al., 2021).

Synthesis of Novel Compounds

The 1,2,4-triazole core is a critical scaffold in medicinal chemistry for synthesizing novel compounds with potential therapeutic applications. Strategies for creating 1,2,4-triazole-containing scaffolds utilize derivatives like 3-amino-1,2,4-triazole to discover new drug candidates. These scaffolds are explored for their pharmacological significance against various diseases, including cancer and microbial infections (Nasri et al., 2021).

properties

IUPAC Name

methyl 7-amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-16-4-6-12-9-11-3-5(8(15)17-2)7(10)14(9)13-6/h3H,4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXHMHANKUDLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C(=C(C=NC2=N1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 3
Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 4
Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 6
Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.